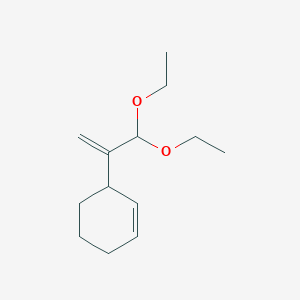
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is an organic compound with a unique structure that combines a cyclohexene ring with a diethoxypropene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with 3,3-diethoxyprop-1-ene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is generally carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The diethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. The diethoxy group can undergo hydrolysis to form reactive intermediates that further react with other compounds.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxyprop-1-ene: A simpler compound with similar reactivity but lacking the cyclohexene ring.
Cyclohexene: A basic structure without the diethoxypropene side chain.
Cyclohexenone: An oxidized form of cyclohexene with different reactivity.
Uniqueness
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is unique due to its combination of a cyclohexene ring and a diethoxypropene side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
57428-10-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-(3,3-diethoxyprop-1-en-2-yl)cyclohexene |
InChI |
InChI=1S/C13H22O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h7,9,12-13H,3-6,8,10H2,1-2H3 |
InChI Key |
GVVZNCNOUCVBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=C)C1CCCC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
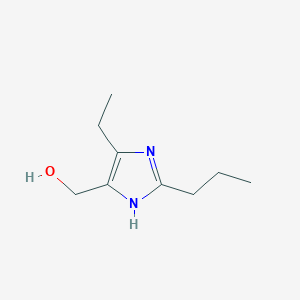
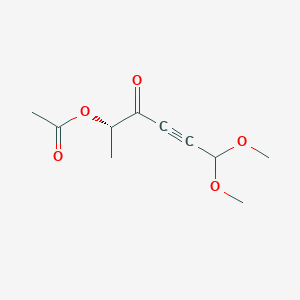
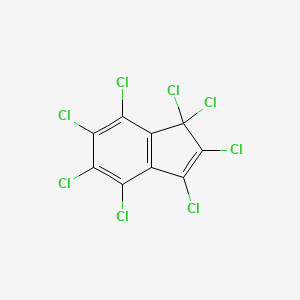
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
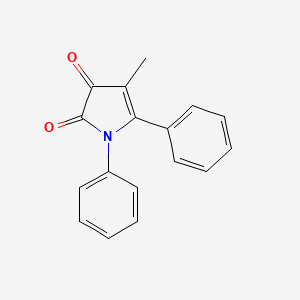

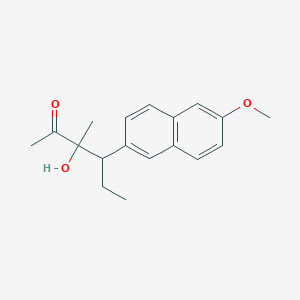
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
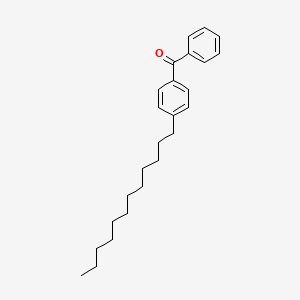

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

